Laserine

Cytotoxicity Leukemia Phenylpropanoid

Laserine is a stereochemically defined benzodioxole phenylpropanoid from carrot periderm, serving as a critical negative control against its potent epimer 2-epilaserine (HL-60 IC₅₀ 0.52 µM). Researchers requiring validated negative controls for structure-activity relationship studies benefit from its predictable inactivity profile. Procurement managers appreciate our authenticated standard with verified stereochemical purity, eliminating the risk of epimer contamination that could compromise assay interpretation. We supply laserine with documented HPLC retention time (tR = 11.9 min on Kromasil C-18) for method transfer, ensuring seamless integration into quantitative workflows for carrot metabolomics and fungal resistance biomarker analysis.

Molecular Formula C21H26O7
Molecular Weight 390.432
CAS No. 19946-83-9
Cat. No. B2997710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaserine
CAS19946-83-9
Molecular FormulaC21H26O7
Molecular Weight390.432
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C
InChIInChI=1S/C21H26O7/c1-7-12(3)20(22)27-14(5)18(28-21(23)13(4)8-2)15-9-16(24-6)19-17(10-15)25-11-26-19/h7-10,14,18H,11H2,1-6H3/b12-7-,13-8-
InChIKeyYIFLQBNCXIFWEL-AJDRMPRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Laserine Chemical Identity and Natural Occurrence


Laserine (C₂₁H₂₆O₇, MW 390.43) is a phenylpropanoid ester belonging to the benzodioxole class, first structurally elucidated from roots of Laser trilobum (Apiaceae) [1]. It occurs as a major bitter principle in carrot (Daucus carota L.) taproots alongside its erythro isomer 2-epilaserine, and has additionally been isolated from multiple Ferula species including F. linkii, F. communis, and F. tingitana [2]. Laserine is biosynthetically classified as a laserine-type phenylpropanoid, a group increasingly recognized for their dual roles as sensometabolites and putative defense compounds in Apiaceae crops [3].

Why Generic Substitution Fails


Laserine cannot be generically substituted with other carrot phenylpropanoids or even its own epimer 2-epilaserine because stereochemistry at C-2 dictates profoundly divergent biological outcomes. In HL-60 leukemia cells, 2-epilaserine exhibits potent cytotoxicity (IC₅₀ 0.52 µM), while laserine itself displays only weak activity, demonstrating that the erythro/threo configuration is a binary switch for anticancer potency [1]. Furthermore, the natural LS/ELS ratio in carrot periderm varies dramatically across cultivars (from 2.1 to 14.0), directly altering the composite bioactivity and sensory profile of any derived extract [2]. In plant defense contexts, laserine and 2-epilaserine contribute differentially to fungal resistance: only laserine correlates significantly with reduced Mycocentrospora acerina severity, while only 2-epilaserine correlates with reduced Botrytis cinerea severity, revealing non-redundant, pathogen-specific roles [2]. Substituting a mixture of unspecified 'laserine-type phenylpropanoids' for purified laserine thus introduces uncontrolled variability in both potency and functional specificity.

Quantitative Evidence: Laserine vs. Analogs


Epimer-Dependent Cytotoxicity

In a direct head-to-head comparison using the HL-60 human promyelocytic leukemia cell line, laserine (1) exhibited only weak cytotoxic activity, whereas its C-2 epimer 2-epilaserine (2) displayed significant, potent cytotoxicity with an IC₅₀ of 0.52 µM (95% CI: 8.52 × 10⁻² – 3.92 µM) [1]. This represents a decisive stereochemistry-dependent activity differential where the erythro isomer is substantially more potent.

Cytotoxicity Leukemia Phenylpropanoid Epimer comparison

Cytotoxicity in Breast Cancer Cells

In a comparative cytotoxicity study of compounds co-isolated from Laserpitium latifolium underground parts, laserine (reported as 'laserin') exhibited IC₅₀ values of 4.57 µM (MCF 7/6, invasive) and 2.46 µM (MCF 7/AZ, non-invasive) by MTT assay. In the same experimental system, the daucane sesquiterpenoid acetyldesoxodehydrolaserpitin was substantially more potent, with IC₅₀ values of 0.60 µM and 0.51 µM (MCF 7/6, MTT and SRB respectively) and 2.29 µM and 31.87 µM (MCF 7/AZ, MTT and SRB respectively) [1]. Laserine thus shows 4.6- to 7.6-fold lower potency than the most active co-occurring sesquiterpenoid in the invasive MCF 7/6 line.

Breast cancer MCF-7 Cytotoxicity Phenylpropanoid vs. sesquiterpenoid

Pathogen-Specific Antifungal Activity

In a study of eight carrot cultivars with quantified periderm levels of laserine (LS, range: 54–362 µg/g DW) and 2-epilaserine (ELS, range: 15–147 µg/g DW), Spearman rank correlation analysis revealed that LS concentration was significantly negatively correlated with Mycocentrospora acerina diseased area (r² = −0.29, p < 0.05), but showed no significant correlation with Botrytis cinerea disease severity. Conversely, ELS was significantly negatively correlated with both M. acerina (r² = −0.27, p < 0.05) and B. cinerea (r² = −0.23, p < 0.05) [1]. This reveals a non-redundant, pathogen-specific contribution: laserine uniquely and solely contributes to M. acerina resistance, while ELS contributes to resistance against both pathogens.

Antifungal Post-harvest pathology Carrot breeding Plant defense

Sensory Quality and Consumer Acceptance

Laserine was identified as a bitter compound in carrots with a low bitter recognition threshold in the range of 8–47 µmol/L, placing it among the most potent bitter sensometabolites in Daucus carota alongside vaginatin, isovaginatin, and laserine oxide [1]. In a subsequent consumer acceptance study of 16 carrot cultivars, higher concentrations of laserine and 2-epilaserine were significantly correlated with lower consumer acceptance and greater perception of bitterness, astringency, and off-flavour, in contrast to hexanal and β-caryophyllene which were positively associated with acceptance and sweetness [2]. This establishes laserine as a negative driver of carrot sensory quality, unlike the polyacetylene falcarindiol which, while also bitter, possesses more extensively documented health-beneficial bioactivities.

Sensory science Bitter taste Consumer acceptance Food quality

Analytical Quantification Methods

Laserine (1) and 2-epilaserine (2) can be baseline-resolved by reversed-phase HPLC with retention times of 11.9 and 12.6 min respectively using a Kromasil C-18 column (250 × 4.6 mm, 5 µm) with MeOH/H₂O gradient elution and UV detection at 220 nm [1]. In contrast, FT-Raman spectroscopy, which achieves excellent quantification for falcarindiol in carrots (R² = 0.90), has been explicitly shown to fail for laserine-type phenylpropanoid quantification due to their low concentration and inherently weak Raman response [2]. This creates a technology-dependent selection criterion: HPLC-DAD or LC-MS is mandatory for laserine quantification, whereas falcarindiol can be rapidly screened by FT-Raman.

HPLC quantification Analytical chemistry FT-Raman spectroscopy Quality control

Laserine Research and Industrial Applications


Cytotoxicity Reference Standard

Laserine is ideally deployed as a stereochemically defined negative control in cytotoxicity assays targeting benzodioxole phenylpropanoids, where its lack of activity against HL-60 cells directly contrasts with the potent activity of 2-epilaserine (IC₅₀ 0.52 µM). Any observation of cytotoxicity in a 'laserine'-treated sample should prompt immediate HPLC verification of 2-epilaserine contamination, as the C-2 epimer impurity is the biologically active species [1]. This epimer pair constitutes a minimal stereochemical perturbation system for studying benzodioxole phenylpropanoid structure-activity relationships.

Mycocentrospora Resistance Biomarker

Because laserine concentration in carrot periderm correlates significantly and specifically with reduced M. acerina disease severity (r² = −0.29, p < 0.05) but not with B. cinerea severity, laserine quantification serves as a pathogen-selective resistance biomarker [2]. Breeding programs aiming to improve M. acerina tolerance without altering other metabolic quality traits should quantify laserine as a targeted selection marker, using HPLC-DAD with authentic laserine standard for calibration, rather than relying on total phenolic or total laserine-type PP measurements.

Sensory Quality Marker for Carrot

Laserine's low bitter recognition threshold (8–47 µmol/L) and its significant negative correlation with consumer acceptance across 16 carrot cultivars establish it as a key anti-quality marker [3][4]. Food processors and breeders can use quantitative laserine HPLC data to select low-laserine cultivars or optimize processing conditions (e.g., peeling depth, since laserine concentrates in periderm) to reduce bitter off-taste in carrot products. This is particularly actionable because laserine is the predominant phenylpropanoid in carrot periderm (LS/ELS ratio up to 14.0), making it the primary target for sensory quality improvement.

HPLC Quantification Standard

Given that FT-Raman spectroscopy has been proven to fail for laserine-type phenylpropanoid quantification while succeeding for other carrot metabolites such as falcarindiol (R² = 0.90), any laboratory establishing quantitative workflows for carrot metabolomics must procure authentic laserine standard for HPLC method development, calibration, and validation [5]. The established HPLC separation (laserine tR = 11.9 min; 2-epilaserine tR = 12.6 min on Kromasil C-18) provides a validated starting point for method transfer and adaptation to LC-MS platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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